6-(Trifluoromethyl)quinoline-2-carbonitrile
Overview
Description
6-(Trifluoromethyl)quinoline-2-carbonitrile is a chemical compound with the molecular formula C11H5F3N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The trifluoromethyl group attached to the quinoline ring enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)quinoline-2-carbonitrile typically involves the introduction of a trifluoromethyl group to the quinoline ring. One common method is the reaction of 6-chloroquinoline-2-carbonitrile with trifluoromethylating agents under specific conditions. For example, the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)quinoline-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: Quinoline-2-amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
6-(Trifluoromethyl)quinoline-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial and antiviral agents.
Medicine: Research has indicated its potential use in developing new pharmaceuticals, particularly for treating infectious diseases.
Industry: It is used in the development of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)quinoline-2-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target proteins or enzymes. This interaction can inhibit the activity of these targets, leading to the compound’s biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloroquinoline-2-carbonitrile
- 6-Methylquinoline-2-carbonitrile
- 6-Fluoroquinoline-2-carbonitrile
Uniqueness
6-(Trifluoromethyl)quinoline-2-carbonitrile is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and biological activity compared to other similar compounds. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
6-(trifluoromethyl)quinoline-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F3N2/c12-11(13,14)8-2-4-10-7(5-8)1-3-9(6-15)16-10/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWMKZWYKOMXLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C#N)C=C1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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